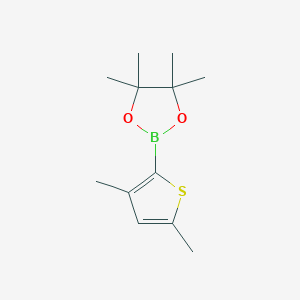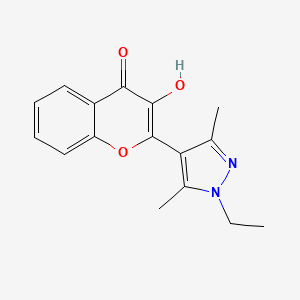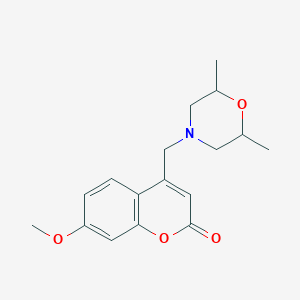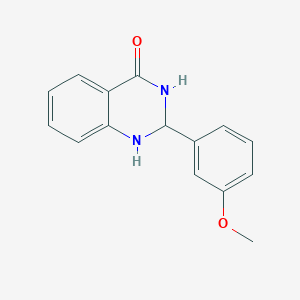
2-(2-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
カタログ番号 B2417245
CAS番号:
2223029-70-5
分子量: 262.13
InChIキー: CTOWMHPHENZDLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as (2-cyclopropyl-4-fluorophenyl)boronic acid . It has a molecular formula of C9H10BFO2 and a molecular weight of 179.99 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BFO2/c11-7-3-4-9(10(12)13)8(5-7)6-1-2-6/h3-6,12-13H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
Sigma Receptor Ligands and Cognitive Dysfunction
- Compounds similar to the queried chemical, particularly those with cyclopropyl and fluorophenyl groups, have been investigated for their role in cognitive functions. For instance, NE-100, a sigma receptor ligand with a structural resemblance, showed significant effects on phencyclidine-induced cognitive dysfunction in rats, indicating a potential for therapeutic applications in cognitive disorders (Ogawa et al., 1994).
Gastric Mucosal Defense
- Studies have explored the interaction of cyclooxygenase isoenzymes and compounds with fluoroaryl groups, similar to the one , focusing on gastric mucosal integrity. Research suggests that these compounds play a significant role in mucosal defense mechanisms, potentially offering therapeutic value in gastrointestinal disorders (Ehrlich et al., 2004).
Antitumor Activity
- Certain fluorophenyl compounds, akin to the queried molecule, have been synthesized and evaluated for antitumor activity. For instance, CHM-1 has demonstrated remarkable antitumor properties in preclinical models, indicating the potential of structurally related compounds in cancer treatment (Chou et al., 2010).
Imaging and Diagnostic Applications
- Compounds with structural features resembling the queried molecule, especially those with cyclopropyl and fluorophenyl groups, have been used as ligands for sigma receptors in brain imaging studies. Such compounds may offer valuable insights in neuropharmacology and could be instrumental in diagnosing and studying various psychiatric disorders (Watanabe et al., 1993).
Chemical Synthesis and Organic Chemistry
- The structural aspects of the queried compound, particularly the presence of fluorophenyl and cyclopropyl groups, are often seen in chemical synthesis and organic chemistry research. Studies focusing on these groups contribute to advancing synthetic methodologies and the development of new chemical entities (Qiu et al., 2009).
特性
IUPAC Name |
2-(2-cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-8-7-11(17)9-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOWMHPHENZDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
2223029-70-5 |
Source


|
| Record name | 2-(2-cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol
55515-98-5; 55515-99-6


![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2417163.png)







![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2417180.png)
![3-chloro-4-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2417181.png)
![5-(7-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2417182.png)

